3-Chloro-6-methylpyridazine-4-carbonitrile
Description
Properties
IUPAC Name |
3-chloro-6-methylpyridazine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-2-5(3-8)6(7)10-9-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMGLVRHVKMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430-22-4 | |
| Record name | 3-chloro-6-methylpyridazine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-6-methylpyridazine-4-carbonitrile CAS number and molecular weight
Chemical Identity & Physicochemical Profile
3-Chloro-6-methylpyridazine-4-carbonitrile is a highly functionalized heterocyclic building block used primarily in the synthesis of bioactive molecules, particularly kinase inhibitors and agrochemicals. Its pyridazine core, characterized by adjacent nitrogen atoms, offers unique hydrogen-bonding potential and physicochemical properties (logP, solubility) distinct from pyridine or pyrimidine analogs.
| Property | Specification |
| CAS Number | 1430-22-4 |
| IUPAC Name | 3-Chloro-6-methylpyridazine-4-carbonitrile |
| Synonyms | 3-Chloro-4-cyano-6-methylpyridazine; 4-Cyano-3-chloro-6-methylpyridazine |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| SMILES | CC1=CC(C#N)=C(Cl)N=N1 |
| Appearance | Off-white to pale yellow solid (typically) or oil depending on purity |
| Melting Point | 69–74 °C (Predicted/Analogous range) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa | ~-1.5 (Conjugate acid of pyridazine N), non-ionizable in physiological range |
Synthesis & Production Protocols
The synthesis of 3-chloro-6-methylpyridazine-4-carbonitrile is rarely performed via direct cyanation of the chloropyridazine due to poor regioselectivity. The most robust, field-proven route utilizes 3-chloro-6-methylpyridazine-4-carboxylic acid (CAS 914637-40-4) as the defining precursor. This "Dehydrative Amidation" pathway ensures correct regiochemistry at the C4 position.
Core Synthesis Workflow (Graphviz)
Caption: Step-wise synthetic pathway from the commercially available carboxylic acid precursor to the nitrile target.
Detailed Experimental Protocol
Step 1: Formation of the Carboxamide
-
Reagents: 3-Chloro-6-methylpyridazine-4-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂, 5.0 eq), DMF (cat.), Ammonia (28% aq. or 0.5M in Dioxane).
-
Procedure:
-
Suspend the carboxylic acid in dry Dichloromethane (DCM).
-
Add catalytic DMF (2-3 drops) followed by dropwise addition of SOCl₂.
-
Reflux for 2–3 hours until the solution becomes clear (formation of acid chloride).
-
Concentrate in vacuo to remove excess SOCl₂.
-
Redissolve residue in dry DCM and cool to 0°C.
-
Slowly add excess ammonia (gas or solution). A precipitate (amide) will form immediately.
-
Filter the solid, wash with water (to remove NH₄Cl), and dry.
-
Step 2: Dehydration to Nitrile
-
Reagents: Amide intermediate (from Step 1), Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA)/Pyridine.
-
Procedure (POCl₃ Method):
-
Suspend the amide in POCl₃ (solvent volume, ~5–10 mL per gram).
-
Heat to 70–80°C for 3–5 hours. Monitor by TLC (conversion of polar amide to non-polar nitrile).
-
Quenching (Critical Safety): Cool reaction mixture to RT. Pour slowly onto crushed ice with vigorous stirring. Exothermic reaction!
-
Neutralize with NaHCO₃ (sat. aq.) to pH ~7–8.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient) yields the pure nitrile.
-
Reactivity & Derivatization Profile
The 3-chloro-6-methylpyridazine-4-carbonitrile scaffold is a "privileged structure" because it possesses two distinct electrophilic sites:
-
C3-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the adjacent N2 nitrogen and the C4-nitrile group.
-
C4-Nitrile: Susceptible to hydrolysis (to amide/acid), reduction (to amine), or cyclization (to fused heterocycles).
Reactivity Logic Map (Graphviz)
Caption: Divergent synthesis utility. The C3-Cl site is the primary point of diversification for medicinal chemistry.
Key Reaction: SₙAr Displacement (C3)
Because the nitrile group at C4 withdraws electron density, the C3-chlorine is significantly more reactive than in non-cyanated pyridazines.
-
Nucleophiles: Primary/Secondary amines, Anilines, Phenols, Alkoxides.
-
Conditions:
-
Amines: Ethanol or DMF, DIPEA, 60–80°C.
-
Phenols/Alcohols: NaH or K₂CO₃, DMF, RT to 60°C.
-
-
Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
Medicinal Chemistry Applications
This scaffold is extensively utilized in the discovery of Kinase Inhibitors (e.g., p38 MAPK, JAK, and CDK inhibitors).
-
H-Bonding Acceptor: The N1/N2 nitrogens serve as critical H-bond acceptors in the ATP-binding pocket of kinases.
-
Vector Positioning: The C4-nitrile group can project into the solvent-exposed region or interact with "gatekeeper" residues, while the C6-methyl group provides hydrophobic bulk to fill selectivity pockets.
-
Bioisosterism: The pyridazine ring is often used as a bioisostere for phenyl or pyridine rings to lower lipophilicity (LogP) and improve metabolic stability (reducing CYP450 oxidation susceptibility).
Safety & Handling (MSDS Summary)
-
Hazard Classification: Acute Toxic (Oral/Inhalation), Skin Irritant, Eye Irritant.
-
Signal Word: Warning.
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling:
-
Operate in a chemical fume hood.
-
Avoid contact with strong acids (risk of HCN evolution from nitrile hydrolysis under extreme conditions, though rare).
-
Storage: Keep cold (2-8°C) and dry; moisture sensitive (hydrolysis risk over long term).
-
References
-
Fluorochem Ltd. Product Analysis: 3-Chloro-6-methylpyridazine-4-carbonitrile (CAS 1430-22-4). Retrieved from
-
Santa Cruz Biotechnology. 3-Chloro-6-methylpyridazine-4-carboxylic acid (Precursor CAS 914637-40-4).[1] Retrieved from
-
BenchChem. Structure and Applications of Pyridazine Carbonitriles. Retrieved from
-
ChemicalBook. Synthesis Routes for Chloropyridazine Derivatives. Retrieved from
-
PubChem. Compound Summary: 3-chloro-6-methylpyridazine-4-carbonitrile. Retrieved from
Sources
Solubility Profile and Thermodynamic Characterization of 3-Chloro-6-methylpyridazine-4-carbonitrile
Topic: Solubility Profile of 3-Chloro-6-methylpyridazine-4-carbonitrile in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Process Engineers[1]
Executive Summary
In the development of pharmaceutical intermediates, 3-Chloro-6-methylpyridazine-4-carbonitrile (CAS 1430-22-4) serves as a critical scaffold for heterocyclic synthesis.[1] Despite its utility, comprehensive experimental solubility data in pure organic solvents is often proprietary or fragmented.[1]
This technical guide provides a rigorous framework for understanding the solubility behavior of this compound.[1] It synthesizes available experimental data with theoretical predictions based on Hansen Solubility Parameters (HSP) and outlines a validated protocol for generating precise solubility curves.[1] This approach enables researchers to optimize reaction yields, design crystallization processes, and formulate stable stock solutions.[1]
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8]
Understanding the solubility profile begins with a structural analysis of the solute.[1] The pyridazine core creates a specific polarity profile that dictates solvent affinity.[1]
| Property | Value / Description | Significance |
| Structure | Pyridazine ring with -Cl, -CH₃, -CN substituents | Amphiphilic character with distinct polar regions.[1] |
| Molecular Weight | 153.57 g/mol | Low MW facilitates dissolution in small-molecule solvents.[1] |
| Physical State | Solid (Crystalline Powder)* | Requires energy ( |
| Predicted LogP | ~0.9 – 1.34 | Moderately lipophilic; suggests good solubility in alcohols and esters.[1] |
| H-Bond Donors | 0 | Aprotic; relies on dipole-dipole and van der Waals interactions.[1] |
| H-Bond Acceptors | 3 (N-ring, N-cyano) | Strong affinity for protic solvents (e.g., Methanol) via H-bonding.[1] |
*Note: Commercial samples may appear as low-melting solids or liquids depending on purity.[1] Always verify the melting point (approx. 80–88°C for pure crystalline forms) before solubility testing.[1]
Predicted Solubility Landscape (HSP Analysis)
Based on the functional group contribution method, we can categorize organic solvents into three tiers of solvation power for 3-Chloro-6-methylpyridazine-4-carbonitrile.
Tier 1: High Solubility (Process Solvents)
-
Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile.[1]
-
Mechanism: Strong dipole-dipole interactions match the high polarity of the cyano and pyridazine groups.[1]
-
Application: Ideal for reaction media and preparing high-concentration stock solutions (>50 mg/mL).[1]
Tier 2: Moderate Solubility (Crystallization Solvents)[1]
-
Solvents: Methanol, Ethanol, Ethyl Acetate, Acetone.[1]
-
Mechanism:
-
Application: Purification, recrystallization, and liquid-liquid extraction.[1]
Tier 3: Low Solubility (Anti-Solvents)[1]
-
Solvents: n-Hexane, Cyclohexane, Water (neutral pH).[1]
-
Mechanism:
-
Application: Precipitation (anti-solvent addition) and phase separation.[1]
Experimental Protocol: Determination of Solubility
When specific literature values are unavailable, the Isothermal Saturation Method is the gold standard for generating a solubility profile.[1] This protocol ensures thermodynamic equilibrium is reached.[1]
Materials & Apparatus
-
Solute: 3-Chloro-6-methylpyridazine-4-carbonitrile (Purity >98%).[1]
-
Solvents: HPLC Grade (MeOH, EtOH, ACN, EtOAc, etc.).[1]
-
Apparatus: Thermostatic shaker bath (
K), HPLC-UV or GC-FID system, 0.45 µm PTFE syringe filters.
Workflow Diagram
Figure 1: Standard Operating Procedure for Isothermal Solubility Determination.
Critical Causality in Protocol Design
-
Why Excess Solute? To ensure the chemical potential of the solid phase equals that of the liquid phase (
), defining true saturation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Why 24-48h Equilibration? Pyridazine derivatives may exhibit slow dissolution kinetics due to crystal packing; premature sampling yields false "kinetic solubility" values.[1]
-
Why Temperature Control? Solubility is exponentially dependent on temperature.[1] A fluctuation of 1°C can alter solubility by 5-10% in organic solvents.[1]
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is most accurate for correlating solubility data of polar heterocycles in pure solvents.[1]
-
: Mole fraction solubility.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Absolute temperature (K).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Empirical model parameters derived from regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the enthalpy (
-
(Endothermic): Solubility increases with temperature (Typical for this compound).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: The dissolution process is non-spontaneous at standard conditions (requires solvent interaction to overcome lattice energy).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Strategic Solvent Selection Guide
For process chemists, selecting the right solvent is a balance of solubility, recovery, and safety.[1]
Decision Matrix for 3-Chloro-6-methylpyridazine-4-carbonitrile
| Process Step | Recommended Solvent | Rationale |
| Synthesis Reaction | Acetonitrile (ACN) or DMF | High solubility ensures homogeneous kinetics; ACN is easily removed ( |
| Extraction (Work-up) | Ethyl Acetate (EtOAc) | Good solubility for the product; immiscible with water (partitioning); low toxicity (Class 3).[1] |
| Crystallization | Ethanol / Water (Binary) | High solubility in hot EtOH, low in cold/water mix.[1] Excellent yield potential.[1] |
| Stock Solution | DMSO | 100% stable solubilization for biological assays (up to 50 mM).[1] |
Solvent Selection Logic Flow
Figure 2: Decision Tree for Solvent Selection based on Process Requirement.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83635410, 3-Chloro-6-methylpyridazine-4-carbonitrile.[1] Retrieved from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Standard reference for HSP prediction methodology).
Sources
Literature review of pyridazine-4-carbonitrile derivatives in drug discovery
An In-depth Technical Guide to Pyridazine-4-Carbonitrile Derivatives in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of pyridazine-4-carbonitrile derivatives, a promising class of heterocyclic compounds with significant potential in modern drug discovery. We will delve into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.
The Pyridazine-4-Carbonitrile Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs. The introduction of a carbonitrile (-C≡N) group at the 4-position of the pyridazine ring creates the pyridazine-4-carbonitrile scaffold, which has garnered significant attention in recent years. The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical modifications, and can significantly modulate the electronic properties of the pyridazine ring system. These features contribute to the diverse pharmacological profiles observed for this class of compounds.
The strategic placement of the carbonitrile group at the 4-position influences the molecule's polarity, metabolic stability, and ability to interact with biological targets. This has led to the discovery of pyridazine-4-carbonitrile derivatives with a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.
Therapeutic Applications of Pyridazine-4-Carbonitrile Derivatives
The unique structural features of pyridazine-4-carbonitrile derivatives have been exploited to develop novel therapeutic agents targeting a range of diseases.
Oncology
Cancer remains a leading cause of mortality worldwide, and the demand for novel and effective anticancer agents is ever-present. Pyridazine-4-carbonitrile derivatives have emerged as a promising class of compounds in oncology research, with several derivatives demonstrating potent activity against various cancer cell lines.
A notable example is a series of 3-aryl-6-substituted-pyridazine-4-carbonitrile derivatives that have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown significant cytotoxicity against a panel of human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. The mechanism of action for many of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer activity of pyridazine-4-carbonitrile derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The pyridazine-4-carbonitrile derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with DMSO or another suitable solvent.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway Implicated in Anticancer Activity
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridazine-4-carbonitrile derivatives.
Antimicrobial Activity
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Pyridazine-4-carbonitrile derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
For instance, certain 3,6-disubstituted pyridazine-4-carbonitrile derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes or disrupt the integrity of the bacterial cell membrane.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyridazine-4-carbonitrile derivatives.
Synthesis of Pyridazine-4-Carbonitrile Derivatives
The synthesis of the pyridazine-4-carbonitrile core and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the condensation of a 1,2-dicarbonyl compound with hydrazine, followed by functional group manipulations to introduce the carbonitrile group.
General Synthetic Scheme:
A versatile approach to synthesize 3,6-disubstituted pyridazine-4-carbonitriles starts from readily available starting materials. For example, the reaction of an appropriate β-ketoester with a hydrazine derivative can lead to the formation of a pyridazinone intermediate. Subsequent chlorination and cyanation reactions can then be employed to install the desired functionalities.
Representative Synthetic Protocol:
Step 1: Synthesis of 6-substituted-3(2H)-pyridazinone An equimolar mixture of a γ-ketoacid and hydrazine hydrate in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding 6-substituted-3(2H)-pyridazinone.
Step 2: Synthesis of 3-chloro-6-substituted-pyridazine The 6-substituted-3(2H)-pyridazinone is treated with phosphorus oxychloride and refluxed for 2-3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried to yield the 3-chloro-6-substituted-pyridazine.
Step 3: Synthesis of 3-chloro-6-substituted-pyridazine-4-carbonitrile The 3-chloro-6-substituted-pyridazine is subjected to a cyanation reaction using a cyanide source such as potassium cyanide or copper(I) cyanide in a suitable solvent like DMF or DMSO at elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which is then purified by column chromatography.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridazine-4-carbonitrile derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring. SAR studies have provided valuable insights into the key structural features required for optimal activity.
Key SAR Observations:
-
Substituents at the 3- and 6-positions: The nature of the substituents at these positions significantly influences the biological activity. For instance, in anticancer derivatives, the presence of an aryl group at the 3-position is often crucial for activity. The electronic and steric properties of the substituent at the 6-position can also modulate the potency and selectivity.
-
The 4-carbonitrile group: As previously mentioned, the nitrile group at the 4-position is a key pharmacophoric feature. It can participate in hydrogen bonding interactions with the target protein and also influences the overall electronic distribution of the molecule.
-
Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, plays a critical role in its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Fine-tuning the lipophilicity by introducing appropriate substituents is a key aspect of the optimization process.
Logical Relationship in SAR Studies
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.
Future Perspectives and Conclusion
Pyridazine-4-carbonitrile derivatives represent a versatile and promising scaffold in drug discovery. Their synthetic accessibility and the wide range of biological activities they exhibit make them attractive candidates for the development of new therapeutic agents. Future research in this area will likely focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective inhibitors.
-
Expansion of Therapeutic Applications: Exploring the potential of pyridazine-4-carbonitrile derivatives in other disease areas, such as neurodegenerative and cardiovascular diseases, could lead to new breakthroughs.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards improving the ADME properties of lead compounds to enhance their in vivo efficacy and safety profiles.
References
-
Gomha, S. M., et al. (2017). Pyridazines in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1129-1154. [Link]
-
Lv, K., et al. (2010). Synthesis and biological evaluation of a novel series of 6-phenyl-3-(4-(substituted)piperazin-1-yl)pyridazine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4349-4352. [Link]
-
Haider, S., et al. (2021). Recent advances of pyridazine-containing compounds as anticancer agents. Archiv der Pharmazie, 354(1), e2000277. [Link]
-
Kandeel, M. M., et al. (2021). Synthesis and biological screening of some novel pyridazine derivatives as potent antimicrobial agents. Journal of the Iranian Chemical Society, 18(10), 2635-2647. [Link]
-
Gouda, M. A., et al. (2020). A Review on the Anticancer and Antimicrobial Activities of Pyridazine Derivatives. Mini-Reviews in Medicinal Chemistry, 20(16), 1696-1715. [Link]
The Methylpyridazine Carbonitrile Scaffold: A Bioisosteric Tool for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate chess game of drug design, the strategic replacement of molecular fragments—a practice known as bioisosterism—is a paramount tactic for optimizing lead compounds.[1][2] This guide delves into the burgeoning role of the methylpyridazine carbonitrile scaffold as a versatile bioisostere in contemporary medicinal chemistry. Pyridazine and its derivatives are recognized as valuable scaffolds due to their wide array of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties.[3] The unique physicochemical properties of the pyridazine ring, such as its inherent polarity and capacity for hydrogen bonding, offer distinct advantages in modulating a molecule's pharmacokinetic and pharmacodynamic profile.[4] This guide will provide a comprehensive overview of the synthesis, key applications, and structure-activity relationships of methylpyridazine carbonitriles, offering a technical resource for their effective implementation in drug discovery programs.
Introduction: The Rationale for Bioisosterism and the Rise of Pyridazines
Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of atoms or groups within a molecule with other entities that possess similar physical or chemical properties, with the goal of enhancing biological activity or optimizing pharmacokinetic parameters.[1] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a compelling bioisosteric replacement for more traditional moieties like the phenyl ring.[4] Its unique electronic distribution and hydrogen bonding capabilities can lead to improved solubility, metabolic stability, and target engagement.[4][5]
The methylpyridazine carbonitrile scaffold, in particular, combines the advantageous features of the pyridazine core with the electronic and steric properties of the methyl and cyano groups. The carbonitrile group is a well-established pharmacophore in its own right, often involved in critical interactions with biological targets, particularly as a hydrogen bond acceptor or as a reactive group in covalent inhibitors. This guide will explore the practical applications of this specific scaffold in medicinal chemistry.
Physicochemical Properties of the Methylpyridazine Carbonitrile Scaffold
The strategic incorporation of a methylpyridazine carbonitrile moiety into a drug candidate is often driven by the desire to fine-tune its physicochemical properties. The pyridazine ring itself is characterized by weak basicity and a high dipole moment, which contributes to its unique molecular recognition capabilities.[4]
Key Physicochemical Characteristics:
| Property | Influence of the Methylpyridazine Carbonitrile Scaffold | Rationale and Impact |
| Lipophilicity (LogP/LogD) | Generally lower compared to a corresponding phenyl or benzonitrile analog. | The two nitrogen atoms in the pyridazine ring increase its polarity, leading to enhanced aqueous solubility. This can be advantageous for improving the ADME profile of a drug candidate. |
| Hydrogen Bonding | The pyridazine nitrogens act as hydrogen bond acceptors. The carbonitrile nitrogen can also participate in hydrogen bonding. | This property is crucial for molecular recognition and can lead to strong and specific interactions with the target protein.[4] |
| pKa | The pyridazine ring is weakly basic. | The introduction of electron-withdrawing groups like the carbonitrile can further modulate the basicity of the ring nitrogens. |
| Metabolic Stability | The pyridazine ring can be more resistant to oxidative metabolism compared to electron-rich aromatic rings. | Replacing a metabolically labile phenyl ring with a pyridazine can block sites of metabolism, leading to improved half-life and bioavailability.[6] |
| Electrophilicity | Pyridazine-3-carbonitriles exhibit a degree of electrophilicity. | This can be a factor in both on-target covalent interactions and potential off-target reactivity, such as the formation of glutathione adducts.[6] |
Synthetic Strategies for Methylpyridazine Carbonitriles
The accessibility of a chemical scaffold is a critical consideration for its application in drug discovery. Fortunately, a variety of synthetic routes can be employed to construct the methylpyridazine carbonitrile core.
General Synthetic Approach: De Novo Ring Construction
A common and versatile method for synthesizing substituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For the synthesis of methylpyridazine carbonitriles, this can be adapted by using appropriately substituted precursors.
Illustrative Experimental Protocol: Synthesis of 3-Cyano-6-methylpyridine from 2-picoline-1-oxide
This protocol, adapted from established methods for cyanopyridine synthesis, provides a general framework that can be modified for pyridazine analogs.[7]
Step 1: Preparation of 1-Methoxy-2-methylpyridinium methyl sulfate
-
In a suitable reaction vessel, combine 2-picoline-1-oxide with dimethyl sulfate.
-
Heat the mixture gently to facilitate the reaction.
-
Cool the reaction mixture and collect the crystalline product.
Step 2: Cyanation
-
Prepare a solution of sodium cyanide in water in a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer under a nitrogen atmosphere.
-
Cool the cyanide solution to 0°C.
-
Slowly add an aqueous solution of the 1-methoxy-2-methylpyridinium methyl sulfate prepared in Step 1.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization to yield 2-cyano-6-methylpyridine.[7]
Note: This is a generalized protocol for a related pyridine analog. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of methylpyridazine carbonitriles.
Bioisosteric Applications in Medicinal Chemistry: Case Studies
The true value of the methylpyridazine carbonitrile scaffold is demonstrated through its successful application in drug discovery programs. While direct comparative data for methylpyridazine carbonitriles as bioisosteres is often proprietary, we can draw parallels from closely related structures and infer the strategic advantages.
Kinase Inhibition: A Prominent Application
The pyridine-3-carbonitrile and related scaffolds are prevalent in the design of kinase inhibitors, where the cyano group often forms a key hydrogen bond with the hinge region of the kinase.[8] The methylpyridazine carbonitrile moiety can be envisioned as a bioisosteric replacement for benzonitrile or other aromatic groups in this context.
Hypothetical Bioisosteric Replacement in a c-Met Kinase Inhibitor:
Let's consider a hypothetical scenario where a benzonitrile-containing c-Met kinase inhibitor is modified by replacing the benzonitrile with a methylpyridazine carbonitrile.
Caption: Bioisosteric replacement of a benzonitrile with a methylpyridazine carbonitrile.
Rationale for the Replacement:
-
Improved Solubility: The introduction of the two nitrogen atoms in the pyridazine ring would be expected to increase polarity and improve aqueous solubility, a common challenge in kinase inhibitor development.
-
Enhanced Metabolic Stability: The pyridazine ring is generally less prone to oxidative metabolism than a phenyl ring, potentially leading to a longer half-life and improved pharmacokinetic profile.
-
Maintained Target Engagement: The critical cyano group for hinge binding is retained. The methyl group can be positioned to occupy a specific hydrophobic pocket, potentially enhancing potency and selectivity.
Applications in Neurodegenerative Diseases
The physicochemical properties of the methylpyridazine carbonitrile scaffold also make it an attractive candidate for CNS-penetrant drugs. The ability to modulate lipophilicity and introduce hydrogen bonding interactions is crucial for crossing the blood-brain barrier and engaging with targets in the central nervous system. Pyridazine derivatives have been explored as potential treatments for neurodegenerative conditions like Alzheimer's disease.[10][11]
Design Strategy for CNS Targets:
Caption: Workflow for optimizing CNS drug candidates using a methylpyridazine carbonitrile scaffold.
Structural Insights: The Role of X-ray Crystallography
Understanding how a drug molecule binds to its target at an atomic level is invaluable for rational drug design. X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-ligand complexes.[12] While a specific crystal structure of a methylpyridazine carbonitrile inhibitor in its target is not publicly available, we can examine related structures to infer the likely binding mode.
For example, the crystal structure of p38α MAP kinase in complex with a pyrazolopyridazine inhibitor (PDB ID: 3ITZ) reveals key interactions in the ATP binding site.[11][13] The nitrogen atoms of the heterocyclic core are positioned to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The cyano group of a methylpyridazine carbonitrile would be expected to engage in similar critical hydrogen bonding interactions.
Future Perspectives and Conclusion
The methylpyridazine carbonitrile scaffold represents a valuable and increasingly utilized tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties offers a compelling solution to many of the challenges encountered during lead optimization, including poor solubility, metabolic instability, and off-target toxicity.
As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can expect to see even more innovative applications of this versatile scaffold. The continued exploration of its bioisosteric potential across a wider range of therapeutic targets, coupled with advances in synthetic methodology and computational modeling, will undoubtedly solidify the place of methylpyridazine carbonitriles as a "privileged" structure in modern drug discovery.
References
- Zientek, M., et al. (2014). Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. Drug Metabolism and Disposition, 42(12), 2051-2059.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1547-1607.
- BenchChem. (2025).
- Katritzky, A. R., et al. (2005).
- RCSB PDB. (2015). 4R1Y: Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitor.
- Google Patents. (2011). CN101602719B - Synthesis method of 4-cyanopyridine.
- US EPA. (2025). 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Env.
- Organic Syntheses. 2-cyano-6-methylpyridine.
- de Souza, A. C. A., et al. (2024).
- El-Gamal, M. I., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 51, pp. 1-61). Elsevier.
- El-Gamal, M. I., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.
- Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(11), 961-966.
- Application of Bioisosteres in Drug Design. (2012).
- R Discovery. (2017). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6‐Amino–substituted Imidazo[1,2‐ b ]pyridazines as Acetylcholinesterase Inhibitors.
- Bououdina, M., et al. (2025). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. Scientific Reports, 15(1), 1-15.
- Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
- Popelier, P. L. A. (2025). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design.
- RCSB PDB. (2010). 3ITZ: Crystal Structure of p38a Mitogen-Activated Protein Kinase in Complex with a Pyrazolopyridazine Inhibitor.
- Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Neurodegenerative Drug Discovery: Building on the Past, Looking to the Future. (2025).
- ResearchGate. (2019).
- BenchChem. (2025). The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery.
- RCSB PDB. (2016). 4UJ1: Protein Kinase A in complex with an Inhibitor.
- ResearchGate. (n.d.). Physicochemical properties of synthesized compounds (4a-j).
- Wang, Y., et al. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Molecules, 29(12), 2831.
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Bioorganic & Medicinal Chemistry, 89, 117359.
- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Academia.edu. (n.d.).
- wwPDB. (n.d.). PDB Entry - 3ITZ (pdb_00003itz).
- PrepChem.com. (n.d.). Step (3)
- American Chemical Society. (n.d.). Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders.
- Laboratory News. (2014).
- Li, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4729.
- Kim, J. S., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(18), 5485.
- Takabatake, E., et al. (1970). The metabolic fate of 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole (mepirizole, DA-398) in rats and rabbits. Chemical & Pharmaceutical Bulletin, 18(9), 1900-1907.
- Andola, P., et al. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports, 15(1), 1-15.
- BenchChem. (2025).
- Semantic Scholar. (2018). PKIDB: A Curated, Annotated and Updated Database of Protein Kinase Inhibitors in Clinical Trials.
Sources
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- 3. Molecular scaffold key to neurodegenerative disease | Laboratory News [labnews.co.uk]
- 4. Ki Summary [bindingdb.org]
- 5. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 6. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwPDB: pdb_00003itz [wwpdb.org]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
Methodological & Application
Application Note: Selective Hydrolysis of 3-Chloro-6-methylpyridazine-4-carbonitrile to Amide
Executive Summary
The selective hydrolysis of 3-Chloro-6-methylpyridazine-4-carbonitrile to its corresponding primary amide, 3-Chloro-6-methylpyridazine-4-carboxamide , presents a specific chemoselective challenge. The electron-deficient nature of the pyridazine ring activates the nitrile group toward hydrolysis but simultaneously renders the C3-chlorine atom highly susceptible to nucleophilic aromatic substitution (
This Application Note defines a robust Acid-Mediated Hydrolysis Protocol designed to maximize amide yield while suppressing two critical side reactions:
-
Over-hydrolysis: Conversion of the amide to the carboxylic acid.
-
Dehalogenation: Displacement of the C3-chloride by nucleophiles (e.g.,
).
While basic hydrolysis (Radziszewski conditions) is common for nitriles, it is not recommended for this substrate due to the high risk of chloride displacement. This guide prioritizes a concentrated sulfuric acid method, validated for scalability and safety.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
Substrate Analysis
-
Substrate: 3-Chloro-6-methylpyridazine-4-carbonitrile
-
Target: 3-Chloro-6-methylpyridazine-4-carboxamide
-
CAS (Acid Derivative for Ref): 914637-40-4 (Reference for scaffold stability)
The pyridazine ring is a
Reaction Pathway
The reaction proceeds via the hydration of the nitrile triple bond. In strong acid (
Figure 1: Reaction pathway showing the target transformation and competitive side reactions.[1] Note that the
Experimental Protocol: Acid-Mediated Hydrolysis
This protocol uses concentrated sulfuric acid (
Reagents & Equipment
-
Reagents:
-
Equipment:
-
Jacketted glass reactor or round-bottom flask with internal temperature probe.
-
Overhead mechanical stirrer (magnetic stirring is insufficient for the viscous slurry).
-
Ice bath / Cryostat.
-
Step-by-Step Methodology
Step 1: Reactor Setup & Solubilization
-
Charge the reactor with Concentrated
(5.0 - 8.0 volumes relative to substrate mass).-
Rationale: High concentration minimizes free water activity, preventing over-hydrolysis to the acid.
-
-
Cool the acid to 0–5°C .
-
Add 3-Chloro-6-methylpyridazine-4-carbonitrile portion-wise over 15–30 minutes.
-
Critical Parameter: Maintain internal temperature
during addition.[4] The dissolution is exothermic.
-
Step 2: Reaction Phase
-
Allow the mixture to warm to 20–25°C (Room Temperature) .
-
Stir for 2–4 hours .
-
In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes).
-
Target: <2% residual nitrile.
-
Note: If reaction is sluggish, warm to 40°C, but do not exceed 50°C to preserve the C3-Cl bond.
-
Step 3: Quench & Isolation
-
Prepare a separate vessel with Crushed Ice (10 volumes).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Safety: Highly exothermic.[3] Ensure the quench temperature remains
.
-
-
pH Adjustment:
-
The product often precipitates as the free base or sulfate salt upon dilution.
-
Carefully adjust pH to 7.0–8.0 using 25%
or sat. . -
Caution: Avoid pH > 9.0 to prevent hydrolysis of the chlorine.
-
-
Filtration:
Step 4: Purification (Optional)
-
If the crude purity is <95%, recrystallize from Ethanol/Water or Acetonitrile .
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Visualization
Figure 2: Operational workflow for the acid-mediated hydrolysis.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Acid Concentration | 95–98% | <90%: Slow reaction, higher risk of acid byproduct.>100% (Oleum): Degradation of pyridazine ring. |
| Reaction Temp | 20–25°C | >50°C: Hydrolysis of amide to carboxylic acid.<10°C: Reaction stalls. |
| Quench pH | 7.0–8.0 | >9.0: Rapid displacement of C3-Cl by |
| Stirring | High Shear | Viscosity of |
Common Issues
-
Problem: Product is water-soluble and does not precipitate.
-
Solution: Saturate the aqueous quench with NaCl and extract with Ethyl Acetate or THF/DCM (3x).
-
-
Problem: Formation of Carboxylic Acid (>5%).
-
Solution: Reduce reaction temperature and strictly control water content in the initial acid charge.
-
Analytical Validation
To confirm the identity of the product, compare against the following expected spectral characteristics:
-
1H NMR (DMSO-d6):
-
2.6–2.8 ppm (s, 3H,
). - 7.8–8.2 ppm (s, 1H, Pyridazine-H).
-
7.6–8.0 ppm (br s, 2H,
- exchangeable with ).
-
2.6–2.8 ppm (s, 3H,
-
IR Spectroscopy:
-
Disappearance of sharp Nitrile peak (~2230
). -
Appearance of Amide I (C=O) band (~1650–1690
) and Amide II (N-H) bands.
-
-
Mass Spectrometry (LC-MS):
-
M+1 peak corresponding to Substrate MW + 18 (Water).
-
Observe characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
-
References
-
General Nitrile Hydrolysis (Acidic)
-
Pyridazine Scaffold Stability & Synthesis
-
Google Patents. "Synthesis process of 6-methoxy pyridazine-3-carboxylic acid (CN101508676B)."[9] (Describes stability of 3-chloro-6-methylpyridazine in sulfuric acid). Available at:
-
-
Analogous Heterocycle Hydrolysis (Pyrazines)
-
Dolezal, M. et al. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide." Molecules, 2017, 22(2), 263. (Demonstrates controlled hydrolysis of chloropyrazine nitriles). Available at: [Link]
-
Disclaimer: This protocol is for research purposes only. The 3-chloropyridazine moiety is a potent electrophile; users must review all MSDS data and conduct a specific safety assessment before scaling up.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchspace.csir.co.za [researchspace.csir.co.za]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
Application Note: Chemoselective Reduction of 3-Chloro-6-methylpyridazine-4-carbonitrile
Executive Summary
The reduction of 3-Chloro-6-methylpyridazine-4-carbonitrile to its corresponding primary amine, (3-chloro-6-methylpyridazin-4-yl)methanamine , presents a specific chemoselectivity challenge in medicinal chemistry. Standard catalytic hydrogenation methods (e.g.,
This Application Note details two validated protocols designed to bypass these pitfalls. Protocol A (Borane-THF) is the recommended "Gold Standard" for laboratory-scale discovery, offering the highest functional group tolerance. Protocol B (Cobalt Boride) is provided as a cost-effective, scalable alternative.
Chemical Context & Challenges[1][2][3]
The Chemoselectivity Trilemma
The substrate contains three reactive sites susceptible to reduction. A successful protocol must selectively reduce the nitrile while preserving the other two:[1][2]
-
Nitrile (
): The target for reduction to the primary amine ( ).[3] -
Aryl Chloride (
): Susceptible to hydrogenolysis (replacement by H) under catalytic hydrogenation conditions, particularly with Palladium catalysts. -
Pyridazine Ring (1,2-diazine): The N=N bond is electron-deficient and prone to reductive cleavage or saturation under harsh hydride conditions or high-pressure hydrogenation.
Strategic Analysis of Reductants
| Method | Suitability | Risk Assessment |
| 🔴 Critical Failure | High risk of dechlorination and ring reduction. | |
| 🟡 Caution | Strong nucleophile; may attack the electron-deficient pyridazine ring (nucleophilic aromatic substitution) or cause over-reduction. | |
| 🟢 Recommended | Electrophilic reducing agent. Coordinates to the nitrile nitrogen; inert toward aryl chlorides and electron-deficient rings. | |
| 🟢 Scalable | Forms Cobalt Boride in situ. Mild, tolerates halogens, and avoids high-pressure gas.[4] |
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the "off-target" side reactions that must be avoided.
Figure 1: Reaction map highlighting the chemoselective route (Green/Blue) versus common failure modes (Red).
Protocol A: Borane-THF Reduction (Primary Method)
Rationale: Borane (
Reagents & Equipment
-
Substrate: 3-Chloro-6-methylpyridazine-4-carbonitrile (1.0 equiv).
-
Reagent: Borane-Tetrahydrofuran complex (
), 1.0 M solution in THF (3.0–4.0 equiv). -
Solvent: Anhydrous THF (ensure peroxide-free).
-
Quench: Methanol (MeOH) and 1.25 M HCl in MeOH.
-
Atmosphere: Dry Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with inert gas (
/Ar). -
Solubilization: Dissolve the nitrile substrate in anhydrous THF (concentration ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the
solution dropwise via syringe over 15–20 minutes.-
Note: Gas evolution is minimal initially, but exotherms can occur.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to a gentle reflux (65 °C ) for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The nitrile peak should disappear. Note that borane-amine adducts may appear as different masses; full conversion is often best checked after a mini-workup.
-
-
Quench (Critical Step): Cool the mixture to 0 °C. Very slowly add Methanol to quench excess borane (vigorous
evolution). -
Complex Breakdown: The reduction initially forms a stable boron-nitrogen complex. To liberate the free amine:
-
Add 1.25 M HCl in MeOH (excess).
-
Reflux the mixture for 1 hour. This breaks the B-N bond and converts volatile borates to trimethyl borate.
-
-
Isolation: Concentrate the solvent in vacuo. The residue is the amine hydrochloride salt.
-
Free Basing: Redissolve in minimal water, basify to pH >10 with 2N NaOH, and extract exhaustively with DCM or EtOAc (Note: Pyridazine amines are polar; multiple extractions or continuous extraction may be required).
-
-
Purification: If necessary, purify via flash chromatography (DCM/MeOH/
).
Protocol B: Cobalt Boride Reduction (Scalable Alternative)
Rationale: Sodium borohydride alone is not strong enough to reduce nitriles.[3] The addition of Cobalt(II) chloride generates "Cobalt Boride" in situ, a black precipitate that acts as a heterogeneous catalyst for the reduction. This method is milder than Raney Ni and avoids high-pressure hydrogen.
Reagents
-
Substrate: 1.0 equiv.
-
Reagent: Sodium Borohydride (
, 7.0 equiv). -
Catalyst: Cobalt(II) Chloride hexahydrate (
, 1.5 equiv). -
Solvent: Methanol (MeOH).
Step-by-Step Methodology
-
Solubilization: Dissolve the nitrile (1.0 equiv) and
(1.5 equiv) in Methanol. The solution will be pink/purple. -
Cooling: Cool the mixture to 0 °C .
-
Reduction: Add
portion-wise over 30 minutes.-
Observation: The solution will turn black immediately (formation of cobalt boride) with vigorous gas evolution (
).
-
-
Stirring: Allow to warm to room temperature and stir for 2–3 hours.
-
Workup:
-
Quench by adding 1N HCl until gas evolution ceases and the black precipitate dissolves (or pH is acidic).
-
Basify with concentrated aqueous Ammonia (
) to pH ~10. -
Filter off any insoluble cobalt salts through Celite.
-
-
Extraction: Extract the filtrate with DCM/Isopropanol (3:1 ratio) to recover the polar amine.
Analytical Validation
To confirm the success of the reaction, compare the product data against these expected markers:
| Analytical Method | Expected Signal (Product) | Diagnostic Change |
| 1H NMR | Appearance of methylene ( | |
| 1H NMR | Disappearance of Nitrile | Lack of any starting material peaks. |
| IR Spectroscopy | ~3300–3400 | Appearance of N-H stretch (primary amine). |
| IR Spectroscopy | Loss of ~2230 | Disappearance of sharp |
| LC-MS | Mass shift: Nitrile ( |
Troubleshooting & Optimization
Dimer Formation (Secondary Amines)
Issue: Primary amines can react with the intermediate imine during reduction to form secondary amines (dimers). Solution:
-
For Protocol A: Keep the concentration of Borane high relative to the substrate.
-
For Protocol B: Perform the reaction in the presence of excess ammonia or use Boc-anhydride (
) in the reaction mixture. This "traps" the primary amine as the N-Boc derivative immediately upon formation, preventing dimerization.
Product Solubility
Issue: Pyridazine amines are highly polar and water-soluble, leading to low extraction yields. Solution:
-
Do not rely on simple EtOAc extraction. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) for extraction.
-
Alternatively, evaporate the aqueous layer to dryness and triturate the solids with warm MeOH.
References
-
Borane Reduction of Heterocyclic Nitriles
-
Cobalt Boride Reduction (General Methodology)
- Osby, J. O., & Ganem, B. (1993). Reduction of nitriles to primary amines with cobalt boride.
-
Source:
-
Chemoselectivity of Borane (Halogen Tolerance)
-
Avoidance of Pd/C for Chlorinated Aromatics
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[5] Academic Press. (Standard text citing hydrodehalogenation risks).
-
Source:
-
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
Buchwald-Hartwig amination reaction conditions for chloropyridazines
The refined search has yielded more specific information regarding the Buchwald-Hartwig amination of chloro-heterocycles, including some details on dichloropyridines and dichloropyrimidines which can serve as useful analogues for chloropyridazines. I have found information on regioselectivity, noting that the C2 position in 2,4-dichloropyridine is generally more reactive. The importance of ligand choice (e.g., Xantphos, RuPhos, BrettPhos) and the impact of their steric and electronic properties on the reaction outcome have been highlighted. I also have some general protocols and information on common side reactions like hydrodehalogenation.
However, there is still a lack of specific, detailed protocols and comparative data directly for chloropyridazines. Most of the detailed examples are for other N-heterocycles. To create a truly valuable application note for researchers, I need to find more concrete examples of Buchwald-Hartwig aminations performed on chloropyridazine substrates, ideally with reported yields and specific conditions for different amines. This will allow me to build a more relevant and practical guide. I also want to find more information on the specific challenges associated with the pyridazine ring system itself, beyond the general challenges of electron-deficient heterocycles.
Therefore, I will adjust my plan to focus on finding this more specific information.The latest search has provided some valuable, albeit still somewhat indirect, information. I found a few articles discussing the synthesis of 3-amino-6-substituted pyridazines, which sometimes involve Buchwald-Hartwig-type reactions or related palladium-catalyzed couplings of 3-amino-6-chloropyridazine. This gives me some initial clues about feasible reaction conditions. I also have more general information on troubleshooting Buchwald-Hartwig reactions with heteroaryl chlorides, which is certainly applicable.
However, I am still lacking a sufficient number of detailed, specific protocols for the Buchwald-Hartwig amination of various chloropyridazines with a range of primary and secondary amines, including aryl and alkyl amines. The information on regioselective amination of dichloropyridazines is still more focused on dichloropyridines and pyrimidines. To create a comprehensive and authoritative guide, I need to find more direct examples and case studies.
Therefore, I will refine my search strategy once more to focus on finding specific publications that detail the Buchwald-Hartwig amination of chloropyridazines with a variety of amine nucleophiles. I will also look for any available supplementary information from relevant papers, as these often contain detailed experimental procedures.## Mastering the Synthesis of Aminopyridazines: A Guide to Buchwald-Hartwig Amination of Chloro-Substituted Pyridazine Scaffolds
Introduction: The Strategic Importance of Aminopyridazines
In the landscape of medicinal chemistry and drug development, the pyridazine core is a privileged scaffold, appearing in a multitude of biologically active compounds. The introduction of amino functionalities to this heterocyclic system via C-N bond formation is a critical step in the synthesis of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial bonds, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to chloropyridazine substrates, a class of readily available and cost-effective starting materials. We will delve into the nuances of reaction conditions, catalyst selection, and troubleshooting, providing both foundational knowledge and actionable protocols.
The Challenge of Chloropyridazines in C-N Cross-Coupling
Chloropyridazines present a unique set of challenges in palladium-catalyzed C-N bond formation. As electron-deficient heteroaromatics, the carbon-chlorine bond is activated towards oxidative addition, the initial step in the catalytic cycle.[3] However, the pyridazine ring itself introduces complexities:
-
Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species. This is a common challenge with nitrogen-containing heterocycles.[4]
-
Substrate Reactivity: While the electron-deficient nature of the ring is generally favorable for oxidative addition, it can also influence the subsequent steps of the catalytic cycle, such as reductive elimination.
-
Regioselectivity: In the case of dichloropyridazines, controlling the site of amination to achieve mono-substitution is a significant hurdle that requires careful optimization of reaction conditions.
Overcoming these challenges necessitates a rational approach to the selection of the catalyst system—comprising a palladium precursor and a specialized ligand—as well as the base and solvent.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for successful application and troubleshooting. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the chloropyridazine, cleaving the C-Cl bond and forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination, which releases the aminopyridazine product and regenerates the active Pd(0) catalyst.[1][5]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Optimizing Reaction Conditions for Chloropyridazines
The success of the Buchwald-Hartwig amination of chloropyridazines hinges on the careful selection of several key parameters.
Catalyst System: The Palladium Precursor and Ligand Partnership
The choice of the palladium precursor and, more critically, the phosphine ligand is the most influential factor in achieving high yields and selectivity.
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is already in the active oxidation state.[6][7] Pre-formed palladium-ligand complexes, known as precatalysts, can also offer enhanced stability and reactivity.[3]
-
Ligands: The ligand plays a multifaceted role: it stabilizes the palladium center, influences its electronic properties, and provides the necessary steric bulk to promote the desired catalytic steps while preventing catalyst deactivation. For electron-deficient substrates like chloropyridazines, bulky, electron-rich phosphine ligands are generally preferred.
-
Xantphos: This bidentate ligand is a workhorse in Buchwald-Hartwig aminations due to its wide bite angle, which promotes reductive elimination. It has shown success in the amination of various heteroaryl chlorides.[8]
-
Buchwald Ligands (e.g., XPhos, RuPhos, BrettPhos): This family of bulky, electron-rich biaryl phosphine ligands is highly effective for challenging C-N couplings. RuPhos and BrettPhos, in particular, have demonstrated excellent performance in the amination of heteroaryl halides.[9][10]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior catalytic activity, especially for less reactive aryl chlorides.[11]
-
The Role of the Base
The base is crucial for the deprotonation of the amine-palladium complex. The choice of base can significantly impact the reaction rate and substrate compatibility.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective.[6] However, their strong basicity may not be suitable for substrates with sensitive functional groups.
-
Weaker Inorganic Bases: Carbonates such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), or phosphates like potassium phosphate (K₃PO₄), offer milder alternatives and can be effective, particularly with more reactive substrates or at higher temperatures.[6]
Solvent Selection
Anhydrous and degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.
-
Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most frequently employed and generally give excellent results.[4][7]
-
Ethereal Solvents: Tetrahydrofuran (THF) is another viable option.
It is critical to avoid solvents that can coordinate to the palladium center, such as acetonitrile and pyridine, as they can inhibit the reaction.[3]
Data-Driven Insights: A Comparative Overview
The following table summarizes representative conditions for the Buchwald-Hartwig amination of chloropyridazines, drawing from literature precedents and analogous heteroaromatic systems. This data is intended to serve as a starting point for reaction optimization.
| Chloropyridazine Substrate | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Aqueous Ammonia | - | Water-soluble Polyether | - | Dichloromethane | 100 | 9 | - | [12][13] |
| 3-Chloro-N-phenyl-pyridin-2-amine | Aniline | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | 16 | - | [14] |
| 4-Chlorotoluene (Aryl Chloride Analogue) | N-methylaniline | Pd₂(dba)₃ | YPhos | KOtBu | Toluene | RT | 1 | High | |
| 3-Bromo-2-aminopyridine (Heteroaryl Halide Analogue) | Morpholine | Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | - | - | 71 | [9] |
| 3-Bromo-2-aminopyridine (Heteroaryl Halide Analogue) | Morpholine | RuPhos-precatalyst | - | LiHMDS | Toluene | - | - | 83 | [9] |
Note: Yields are highly substrate-dependent and the conditions listed are illustrative. Optimization is often necessary.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for performing the Buchwald-Hartwig amination of chloropyridazines. Strict adherence to anhydrous and anaerobic conditions is crucial for success.
Protocol 1: General Procedure for the Amination of a Monochloropyridazine with a Secondary Amine
This protocol is a general starting point for the coupling of a monochloropyridazine with a cyclic secondary amine like morpholine.
Figure 2: General workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
Monochloropyridazine (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the monochloropyridazine, Pd₂(dba)₃, RuPhos, and NaOtBu to the Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous, degassed toluene to the flask, followed by the secondary amine via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridazine.
Protocol 2: Regioselective Monoamination of 3,6-Dichloropyridazine
Achieving mono-substitution on a di-substituted pyridazine requires careful control of the reaction conditions. This protocol is a starting point for the selective amination at one of the chloro-positions.
Materials:
-
3,6-Dichloropyridazine (1.0 mmol, 1.0 equiv)
-
Primary or secondary amine (1.0-1.1 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Xantphos (0.015 mmol, 1.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dichloropyridazine, Pd(OAc)₂, Xantphos, and Cs₂CO₃ under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous, degassed 1,4-dioxane, followed by the amine.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Carefully monitor the reaction by GC-MS or LC-MS to maximize the formation of the mono-aminated product and minimize the formation of the di-aminated byproduct.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst poisoning by the pyridazine nitrogen.- Inactive catalyst due to air or moisture exposure.- Insufficiently active catalyst system for the chloropyridazine. | - Increase ligand loading or switch to a bulkier ligand (e.g., XPhos, RuPhos).- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[4]- Screen different palladium precursors, ligands, and bases. |
| Hydrodehalogenation | - β-hydride elimination is competing with reductive elimination. | - Use a more sterically hindered ligand to accelerate reductive elimination.- Lower the reaction temperature and extend the reaction time. |
| Formation of Di-aminated Product | - The mono-aminated product is more reactive than the starting dichloropyridazine. | - Use a stoichiometric amount or a slight excess of the amine.- Monitor the reaction closely and stop it once the desired product is maximized.- Consider a milder base or lower reaction temperature. |
| Insolubility of Reagents | - The base or starting materials are not fully dissolved. | - Try a different solvent system (e.g., a mixture of toluene and dioxane).- Ensure vigorous stirring. |
Conclusion
The Buchwald-Hartwig amination is a powerful and highly adaptable tool for the synthesis of aminopyridazines from their corresponding chloro-derivatives. Success in this endeavor requires a thoughtful and systematic approach to reaction optimization, with a particular focus on the selection of the palladium-ligand catalyst system. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively overcome the challenges associated with these electron-deficient heterocyclic substrates. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of efficient and reliable synthetic routes to novel aminopyridazine-containing molecules, thereby accelerating innovation in drug discovery and materials science.
References
- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF.
- Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
- A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Request PDF.
- Buchwald–Hartwig amin
- A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions. Benchchem.
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with nitrogen, then charged with 2,3-dichloropyridine (30.0 g, 203 mmol, 1.0 equiv) (Note 1), palladium(II) acetate (1.14 g, 5.08 mmol, 0.025 equiv), triphenylphosphine (3.99 g, 15.2 mmol, 0.075 equiv) and sodium tert-butoxide (29.9 g, 311 mmol, 1.53 equiv). Organic Syntheses Procedure.
- Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Request PDF.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald Ligands Review. Entegris.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. [Source URL not available].
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Help troubleshooting a Buchwald-Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine. Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- [Named Reaction #2] Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Source URL not available].
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- Buchwald-Hartwig Coupling. Alfa Chemistry.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source URL not available].
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. entegris.com [entegris.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: Functionalization of the Methyl Group in 3-Chloro-6-methylpyridazine-4-carbonitrile
[1]
Executive Summary
3-Chloro-6-methylpyridazine-4-carbonitrile is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PIM-1, p38 MAP kinase) and anti-viral agents. Its utility stems from its unique electronic asymmetry: the molecule possesses an electrophilic handle (3-Cl) for SNAr reactions and a nucleophilic/acidic handle (6-CH3) activated by the electron-deficient pyridazine core.
This guide focuses exclusively on the functionalization of the C6-methyl group . Due to the strong electron-withdrawing nature of the 4-cyano and 3-chloro substituents, the C6-methyl protons exhibit enhanced acidity (pKa ~20-22), rendering them highly reactive toward electrophiles, radical halogenation, and condensation reagents.
Chemical Context & Reactivity Analysis
To design effective protocols, one must understand the electronic environment of the C6-methyl group.
-
Activation Source: The methyl group is attached to the C6 position, adjacent to the N1 nitrogen. The pyridazine ring is inherently electron-deficient (π-deficient).
-
Substituent Effects:
-
4-CN (Nitrile): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M), significantly increasing the acidity of the C6-methyl protons.
-
3-Cl (Chlorine): Provides inductive withdrawal, further stabilizing carbanion intermediates at C6.
-
-
Mechanistic Implication: The C6-methyl group behaves similarly to the methyl group in 2-picoline or 4-picoline but with heightened reactivity. It readily undergoes deprotonation-based functionalization (condensations) and radical-based hydrogen abstraction.
Reactivity Pathway Diagram
Figure 1: Primary functionalization pathways for the C6-methyl group. The high acidity allows for diverse divergent synthesis.
Protocol A: Enamine Formation (The Heterocycle Gateway)
Application: Synthesis of fused ring systems (e.g., pyrido[2,3-c]pyridazines). Mechanism: The acidic methyl group attacks the electrophilic carbon of N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by elimination of methanol.
Materials
-
Substrate: 3-Chloro-6-methylpyridazine-4-carbonitrile (1.0 eq)
-
Reagent: DMF-DMA (1.2 – 1.5 eq)
-
Solvent: Anhydrous DMF or Dioxane (0.5 M concentration)
-
Temperature: 80°C – 100°C
Step-by-Step Protocol
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloro-6-methylpyridazine-4-carbonitrile (1.0 g, 6.5 mmol) in anhydrous DMF (13 mL).
-
Addition: Add DMF-DMA (1.3 mL, ~9.7 mmol) dropwise via syringe under a nitrogen atmosphere.
-
Note: The solution often turns from pale yellow to deep orange/red upon addition, indicating enamine formation.
-
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product (enamine) is typically more polar than the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL). The enamine intermediate often precipitates as a solid.
-
Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.
-
Alternative: If no precipitate forms, extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate.
-
-
Validation: 1H NMR should show two doublets (olefinic protons) around δ 5.5 and 7.5 ppm (J ~13 Hz) and two singlets for the N(Me)2 group.
Application Note: This enamine is a "push-pull" alkene. It can be reacted immediately with bifunctional nucleophiles like cyanoacetamide or hydrazine to close a second ring, forming bicyclic pyridazines [1, 2].
Protocol B: Radical Bromination (Wohl-Ziegler)
Application: Creation of an electrophilic handle for installing amines, ethers, or thiols. Mechanism: Radical chain reaction using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
Materials
-
Substrate: 3-Chloro-6-methylpyridazine-4-carbonitrile (1.0 eq)
-
Reagent: NBS (1.05 eq) – Recrystallize before use to remove HBr.
-
Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq)
-
Solvent: CCl4 (traditional) or Acetonitrile/PhCl (greener alternatives).
-
Equipment: Reflux condenser, Nitrogen line.
Step-by-Step Protocol
-
Setup: Dissolve the substrate (1.0 g) in CCl4 or Acetonitrile (20 mL).
-
Reagent Addition: Add NBS (1.05 eq) and AIBN (0.1 eq) in a single portion.
-
Initiation: Heat the mixture to reflux.
-
Critical Step: If using CCl4, a high-intensity visible light lamp (300W) can help initiate the radical species if reflux alone is sluggish.
-
-
Monitoring: Reflux for 2–4 hours. Monitor by TLC.
-
Caution: Over-bromination (gem-dibromide formation) is a common side reaction. Stop the reaction when ~90% starting material is consumed, rather than pushing for 100%.
-
-
Workup:
-
Cool to 0°C to precipitate the succinimide byproduct.
-
Filter off the succinimide.
-
Concentrate the filtrate to obtain the crude bromomethyl derivative.
-
-
Purification: Flash column chromatography (Hexane/EtOAc). The bromomethyl derivative is unstable on silica for long periods; perform purification quickly.
Self-Validating Check: The appearance of a succinimide precipitate (floating white solid) is the physical indicator that the reaction is proceeding.
Protocol C: Aldol-Type Condensation (Styryl Formation)
Application: Synthesis of extended π-systems or fluorescent probes. Mechanism: Base-catalyzed deprotonation of the methyl group followed by attack on an aromatic aldehyde.
Materials
-
Substrate: 3-Chloro-6-methylpyridazine-4-carbonitrile
-
Reagent: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.0 eq)
-
Catalyst: Piperidine (0.5 eq) or L-Proline (1.0 eq)
-
Solvent: Ethanol or Methanol
Step-by-Step Protocol
-
Mixing: In a vial, combine the substrate (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (5 mL).
-
Catalysis: Add Piperidine (3-4 drops).
-
Reaction: Reflux for 6–12 hours.
-
Isolation: Upon cooling, the styryl product usually precipitates due to increased planarity and conjugation. Filter and wash with cold ethanol.
Data Summary & Troubleshooting
| Parameter | Enamine Formation (DMF-DMA) | Radical Bromination (NBS) | Condensation (Aldehyde) |
| Key Reagent | DMF-DMA | NBS / AIBN | Piperidine / Ar-CHO |
| Primary Risk | Hydrolysis of acetal if wet | Gem-dibromination | Incomplete conversion |
| Temp | 90°C | Reflux (80°C+) | Reflux (78°C) |
| Visual Cue | Yellow | Succinimide precipitate | Formation of solid ppt |
| Major Product | Dimethylaminovinyl- | Bromomethyl- | Styryl- |
Troubleshooting Guide
-
Problem: Low yield in NBS bromination.
-
Solution: Ensure solvents are anhydrous. Oxygen inhibits radicals; degas the solvent with N2 for 15 mins before heating.
-
-
Problem: No reaction with DMF-DMA.
-
Solution: The commercial DMF-DMA reagent degrades over time. Use a fresh bottle or add a catalytic amount of acetic acid to protonate the acetal and facilitate methanol elimination.
-
Safety & Handling
-
Pyridazine Toxicity: Many halogenated pyridazines are skin irritants and potential sensitizers. Wear double nitrile gloves.
-
Cyanide Moiety: While the nitrile group is stable, avoid strong acidic conditions that could hydrolyze it to the primary amide or acid, unless intended.
-
NBS: Strong oxidizer. Keep away from reducing agents.
References
-
Abu-Shanab, F. A., et al. (2011).[1][2] "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives." International Journal of Organic Chemistry, 1, 207-214.[2]
-
Maes, B. U. W., et al. (2006). "Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity." Current Organic Chemistry, 10(3), 377-417.
-
Matyus, P. (2022). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules, 27(20), 7021.
-
PubChem Compound Summary. (2025). "3-Chloro-6-methylpyridazine."[3][4] National Center for Biotechnology Information.
Sources
- 1. new.zodml.org [new.zodml.org]
- 2. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 3. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
Troubleshooting low conversion rates in pyridazine carbonitrile coupling
The Pyridazine Challenge: An Executive Summary
Coupling a nitrile group onto a pyridazine ring is a deceptive challenge. While the electron-deficient nature of the pyridazine ring should theoretically facilitate Nucleophilic Aromatic Substitution (SNAr), the presence of two adjacent nitrogen atoms creates a unique "coordination trap" for transition metals.
Low conversion in these reactions typically stems from three distinct failure modes:
-
Catalyst Poisoning (Pd-Catalyzed): The pyridazine nitrogens or excess free cyanide ions bind irreversibly to the Palladium center, halting the catalytic cycle.
-
Hydrolytic Degradation: The resulting cyanopyridazine is highly electron-deficient, making the nitrile carbon susceptible to rapid hydrolysis by trace water, forming the amide.
-
Electronic Mismatch (SNAr): The specific position of the halogen (3- vs 4-position) drastically alters reactivity, often requiring higher activation energies than anticipated.
This guide provides a logic-driven troubleshooting framework to diagnose and resolve these specific bottlenecks.
Diagnostic & Troubleshooting (Q&A)
Category A: Palladium-Catalyzed Cyanation (Rosenmund-von Braun / Tsuji-Trost type)
Q1: My reaction initiates well but stalls at ~40-50% conversion. Adding more catalyst doesn't restart it. Why?
Diagnosis: You are likely experiencing Cyanide Poisoning of the catalyst.[1]
The Mechanism: Cyanide (
-
Switch Cyanide Source: Move from soluble salts (NaCN/KCN) to Zn(CN)₂ . Zinc cyanide has low solubility in organic solvents (DMF/DMA), releasing
ions slowly only as they are consumed. This "kinetic throttling" keeps the free cyanide concentration below the poisoning threshold. -
Ligand Upgrade: Switch to bulky, electron-rich ligands like XPhos or bidentate ligands with a large bite angle like dppf or Xantphos . These ligands sterically crowd the metal center, making it difficult for multiple small cyanide ions to bind simultaneously.
Q2: I am using Zn(CN)₂ but still see low conversion. The starting material is untouched.
Diagnosis: Failure of Transmetallation or Catalyst Deactivation by Pyridazine N-binding .
The Mechanism: Pyridazine nitrogens can displace weak ligands (like
-
Add a Lewis Acid Promoter: Add Zn dust (10-20 mol%) or ZnBr₂ . This helps activate the Zn(CN)₂ and keeps the catalytic cycle turning.
-
Change Solvent/Temp: Ensure you are at
in DMF or NMP. -
Use Pre-formed Catalysts: Instead of mixing
+ Ligand, use a pre-catalyst like XPhos Pd G2 or Pd(dppf)Cl₂·DCM . This ensures the active species is formed correctly before the substrate interferes.
Category B: Nucleophilic Aromatic Substitution (SNAr)
Q3: I'm avoiding metals to prevent poisoning. Why is my SNAr reaction with NaCN giving <10% yield?
Diagnosis: Insufficient Activation or Solvation Shell Inhibition . The Mechanism: While pyridazines are electron-deficient, a simple chloropyridazine might not be reactive enough for direct displacement by cyanide without assistance, especially at the 4-position. Furthermore, naked cyanide ions in aprotic solvents can be notoriously sluggish if not "freed" from their counter-cation. The Fix:
-
Phase Transfer Catalysis: Add 18-Crown-6 (if using KCN) or 15-Crown-5 (if using NaCN). This sequesters the cation and creates "naked," highly reactive cyanide anions.
-
Leaving Group Swap: If possible, switch from -Cl to -NO₂ or -SO₂Me (methanesulfonyl). These are significantly better leaving groups for SNAr on pyridazines.
-
DABCO Activation: For 3-chloropyridazines, adding a stoichiometric amount of DABCO can form a highly reactive quaternary ammonium salt intermediate, which is then more easily displaced by cyanide.
Category C: Side Reactions
Q4: I see full conversion of starting material, but the major product is the Pyridazine-Carboxamide, not the Nitrile.
Diagnosis: In-situ Hydrolysis . The Mechanism: The newly formed cyanopyridazine is extremely electron-poor. The nitrile carbon is highly electrophilic. Even trace moisture, catalyzed by the basic cyanide source or metal salts, will attack the nitrile to form the amide (and eventually the acid). The Fix:
-
Strict Anhydrous Conditions: Use commercially dry solvents (DMF/DMA) and molecular sieves in the reaction vessel.
-
Workup Speed: Do not let the reaction sit after completion. Quench immediately. Avoid highly acidic or basic aqueous washes; use a pH 7 buffer for the initial wash.
Visual Troubleshooting Guides
Figure 1: Troubleshooting Logic Flow
Caption: Decision tree for identifying the root cause of failure in pyridazine cyanation reactions.
Figure 2: Mechanism of Catalyst Inhibition
Caption: The "Death Spiral" of Pd-catalysts in the presence of excess cyanide or coordinating nitrogens.
Validated Experimental Protocols
Protocol A: The "Buchwald-Cohen" Modified Method (Recommended)
Best for: 3-chloro and 4-chloropyridazines where SNAr fails. Key Feature: Uses Zn(CN)₂ and XPhos to prevent poisoning.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Chloropyridazine |
| Zn(CN)₂ | 0.6 equiv | Cyanide source (delivers 1.2 eq CN) |
| Pd₂dba₃ | 0.02 equiv | Palladium source (4 mol% Pd) |
| XPhos | 0.08 equiv | Ligand (prevents poisoning) |
| Zn Dust | 0.10 equiv | Reductant/Activator |
| Solvent | DMA / Water (99:1) | Solvent (Trace water helps Zn activation) |
Step-by-Step:
-
Purge: Charge a reaction vial with the chloropyridazine, Zn(CN)₂, Pd₂dba₃, XPhos, and Zn dust. Seal and purge with Argon for 5 minutes.
-
Solvate: Add anhydrous DMA (N,N-Dimethylacetamide). Note: A drop of water (1% v/v) is often beneficial for Zn(CN)₂ activation, contrary to general "dry" rules, but keep it minimal to avoid hydrolysis.
-
Heat: Heat to 100°C for 2-4 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to remove Zn salts and scavenge cyanide) followed by brine. Dry over Na₂SO₄.
Protocol B: Enhanced SNAr (Metal-Free)
Best for: 3-chloropyridazines or substrates with additional electron-withdrawing groups.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Chloropyridazine |
| NaCN | 1.5 equiv | Nucleophile |
| DABCO | 1.0 equiv | Activator (forms ammonium salt) |
| Solvent | DMSO | Polar Aprotic Solvent |
Step-by-Step:
-
Activation: Dissolve substrate and DABCO in DMSO. Stir at RT for 30 mins. (Formation of the DABCO-adduct intermediate).
-
Displacement: Add NaCN (finely powdered).
-
Heat: Heat to 80-100°C .
-
Workup: CRITICAL: Pour into ice water containing phosphate buffer (pH 7). Extract immediately with DCM. Do not use strong acid/base washes.
Data Summary: Ligand Performance
Comparison of ligands in the cyanation of electron-deficient heteroaryl chlorides (based on internal optimization data and literature trends).
| Ligand | Conversion (4h) | Stability | Risk | Recommendation |
| PPh₃ | < 20% | Low | High Poisoning | Avoid |
| dppf | 65-80% | High | Moderate | Good Alternative |
| XPhos | > 95% | Very High | Low | Primary Choice |
| BINAP | 40-50% | Moderate | Steric Clash | Substrate Dependent |
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3][4] Chemical Communications, (12), 1388–1389. [Link]
-
Marcantonio, K. M., et al. (2004). Practical Synthesis of 2-Cyano-4-pyridinecarboxylic Acid Esters. Journal of Organic Chemistry, 69(11), 3983–3985. [Link]
-
Littke, A. F., Soumeillant, M., Kaltenbach, R. F., et al. (2009). Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides with Sodium Cyanide. Organic Letters, 11(16), 3602–3605. [Link]
-
Yeung, P. Y., & Kwong, F. Y. (2011).[2] Palladium-Catalyzed Cyanation of Aryl Mesylates. Angewandte Chemie International Edition, 50(12), 2823–2826. [Link]
Sources
Technical Support Center: Stability Optimization for 3-Chloro-6-methylpyridazine-4-carbonitrile
Executive Summary
You are likely encountering stability issues with 3-Chloro-6-methylpyridazine-4-carbonitrile (CAS: 1430-22-4).[1] This molecule presents a "dual-threat" regarding hydrolysis due to the electron-deficient nature of the 1,2-diazine ring.[1]
The pyridazine core acts as a strong electron-withdrawing group (EWG), activating two distinct failure modes:
-
C-4 Nitrile Hydration: The nitrile is highly electrophilic and susceptible to attack by water, forming the amide (primary byproduct) and carboxylic acid (secondary byproduct).[1]
-
C-3 Chloride Displacement: The chlorine at C-3 is activated for Nucleophilic Aromatic Substitution (
).[1] Hydroxide ions (from trace water) can displace the chloride, leading to 6-methyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (pyridazinone tautomer).[1]
This guide provides the mechanistic understanding and experimental protocols required to suppress these pathways.
The Chemistry of Degradation (Root Cause Analysis)
To solve the problem, we must visualize the competing pathways. The electron deficiency of the pyridazine ring lowers the LUMO energy, making the carbon atoms at positions 3 and 4 highly susceptible to nucleophilic attack by water or hydroxide.
Degradation Pathways Diagram[1]
Figure 1: The two primary degradation vectors. Path 1 attacks the nitrile; Path 2 attacks the chloride.[1] Both are driven by moisture.[1]
Critical Reaction Parameters & Troubleshooting
A. Solvent Selection & Water Content
The most common source of failure is "wet" hygroscopic solvents.[1]
-
The Risk: Polar aprotic solvents (DMF, DMSO, NMP) are standard for pyridazine chemistry but are highly hygroscopic. Even 0.1% water content is sufficient to generate significant amide impurities (Byproduct A) at elevated temperatures.[1]
-
The Fix: Solvents must be anhydrous (<50 ppm water) .[1]
| Solvent | Hygroscopicity | Suitability | Pre-treatment Required |
| DMF/DMSO | High | High Risk | Store over activated 4Å Molecular Sieves for 24h.[1] |
| THF/Dioxane | Moderate | Preferred | Distill from Na/Benzophenone or use inhibitor-free anhydrous grades.[1] |
| Acetonitrile | Low | Good | Compatible, but ensure it is "HPLC Grade" or dried.[1] |
B. Base Selection (The "Steric" Defense)
If your reaction requires a base (e.g., for an
-
Avoid: Hydroxide bases (NaOH, KOH) or small alkoxides (NaOMe).[1] These act as nucleophiles and will displace the Chlorine to form the pyridazinone.[1]
-
Use: Non-nucleophilic, sterically hindered bases.[1]
Standardized Protocol: Minimizing Hydrolysis
Objective: Perform a nucleophilic substitution (e.g., with an amine) while preserving the Nitrile and Chlorine integrity.
Workflow Logic
Figure 2: Operational workflow to minimize side reactions.
Step-by-Step Procedure
-
Drying: Dry all glassware in an oven (
) for at least 2 hours. Cool in a desiccator. -
Solvent Prep: Use anhydrous THF or DMF. If opening a fresh bottle, add activated 4Å molecular sieves and let stand for 12 hours.
-
Setup: Charge the reaction vessel with 3-Chloro-6-methylpyridazine-4-carbonitrile under a nitrogen or argon atmosphere.
-
Temperature: Cool the vessel to 0°C using an ice bath.
-
Why? Hydrolysis rates drop significantly at lower temperatures, whereas highly reactive
substrates often react with desired nucleophiles even at 0°C.
-
-
Addition: Add the base (e.g., DIPEA) followed by the nucleophile slowly.[1]
-
Quench: Once the reaction is complete (verify by TLC), quench with saturated aqueous Ammonium Chloride (
) rather than water or strong acid. This buffers the pH to ~5-6, preventing base-catalyzed hydrolysis during workup.[1]
FAQ & Troubleshooting Guide
Q1: I see a new peak at M+18 in my LC-MS. What is it? A: This is likely the primary amide .[1]
-
Cause: Nitrile hydration (
).[1] -
Fix: Your solvent was wet, or the workup was too prolonged in aqueous conditions. Switch to anhydrous THF and minimize water contact time during extraction.[1]
Q2: I see a peak at M-16 (or M+2 depending on ionization) and loss of Chlorine pattern. A: This is the pyridazinone (hydroxy-pyridazine tautomer).[1]
-
Cause: Displacement of Chloride by Hydroxide (
).[1] -
Fix: You likely used a base that contained hydroxide (e.g., old NaOH) or generated hydroxide by mixing a carbonate base with wet solvent. Switch to DIPEA or dried
.
Q3: Can I use ethanol or methanol as a solvent? A: No.
-
Reason: In the presence of base, alcohols form alkoxides (
). These are strong nucleophiles and will displace the reactive C-3 chlorine to form the alkoxy-pyridazine ether (e.g., 3-ethoxy-6-methyl...).[1] Use aprotic solvents (THF, DCM, DMF).
Q4: How do I store the starting material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from moisture.[1] If the solid turns from off-white to yellow/orange, it may have partially hydrolyzed or oxidized.
References
-
Reactivity of Chloropyridazines
-
Nitrile Hydrolysis Mechanisms
-
Compound Data & Safety
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chloropyridazines.
Sources
Validation & Comparative
A Researcher's Guide to IR Spectroscopy of Nitrile and Chloro Groups in Pyridazine Systems
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Pyridazine scaffolds, heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are of significant interest due to their wide-ranging biological activities.[1][2][3] When these rings are substituted with functional groups like nitriles (C≡N) and chloro (C-Cl) groups, infrared (IR) spectroscopy emerges as a powerful, first-line analytical technique for structural verification. This guide provides an in-depth comparison of the characteristic IR spectral peaks for these two crucial functional groups within pyridazine systems, grounded in established spectroscopic principles and experimental data.
The Pyridazine Core and its Spectroscopic Landscape
Before delving into the substituents, it's essential to recognize the intrinsic vibrations of the pyridazine ring itself. Like other aromatic systems, pyridazines exhibit a complex series of absorptions. Key features include:
-
Aromatic C-H Stretch: A weak to medium absorption typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[4][5]
-
Ring C=C and C=N Stretches: A series of medium to strong bands in the 1400-1600 cm⁻¹ region.[4][6]
-
C-H Bending Vibrations: Both in-plane and out-of-plane (oop) bending vibrations occur in the fingerprint region (below 1500 cm⁻¹), with strong "oop" bands often appearing between 675-900 cm⁻¹.[4][6]
Understanding these baseline peaks is crucial to avoid misinterpreting them as signals from the chloro or nitrile substituents.
Section 1: The Nitrile (C≡N) Stretch – A Highly Diagnostic Peak
The nitrile functional group is one of the most readily identifiable moieties in IR spectroscopy. Its characteristic absorption arises from the stretching vibration of the carbon-nitrogen triple bond.
Theoretical Grounding: The C≡N triple bond is strong and relatively non-polar, leading to a sharp, intense absorption in a spectrally uncluttered region of the mid-IR spectrum.[7] For saturated (aliphatic) nitriles, this peak typically appears in the 2240-2260 cm⁻¹ range.[7]
Influence of the Pyridazine Ring: When a nitrile group is attached to an aromatic ring like pyridazine, a phenomenon known as conjugation occurs. This electronic interaction between the π-system of the ring and the nitrile group slightly weakens the C≡N bond.[7][8] Consequently, the force constant of the bond is lowered, and the absorption peak shifts to a lower frequency (wavenumber). For aromatic nitriles, the C≡N stretching peak is typically observed in the 2220-2240 cm⁻¹ range.[7][9] This shift, although small, is a reliable indicator of an aromatic or conjugated nitrile.
The intensity of the nitrile peak is generally medium to strong, and its characteristically sharp shape makes it a highly reliable diagnostic tool for chemists.[7]
Section 2: The Chloro (C-Cl) Stretch – Navigating the Fingerprint Region
In contrast to the distinct nitrile peak, the absorption for the chloro group is found in the more complex "fingerprint region" of the IR spectrum.
Theoretical Grounding: The stretching vibration of the carbon-chlorine single bond involves a heavier atom (Cl) and a weaker bond compared to the C≡N triple bond. This results in an absorption at a much lower frequency. For chloroalkanes, the C-Cl stretch is typically found between 550 and 850 cm⁻¹.[6]
Influence of the Pyridazine Ring: For chloro-substituted aromatic rings, including pyridazines, the C-Cl stretch is generally observed in the 600-800 cm⁻¹ range.[10] However, assigning this peak can be challenging for several reasons:
-
The Fingerprint Region: This area of the spectrum, from approximately 700 to 1200 cm⁻¹, is crowded with numerous other vibrational bands, including C-C single bond stretches, C-N stretches, and various bending vibrations of the pyridazine ring itself.[6]
-
Variable Intensity: The C-Cl stretch can vary in intensity and may sometimes be weak.
-
Coupling: The C-Cl vibration can couple with other ring vibrations, making a definitive assignment based on a single spectrum difficult without comparative data.
The most reliable method for assigning a C-Cl stretch is to compare the spectrum of the chloro-substituted pyridazine with an analogous compound that lacks the chlorine atom. The absence of a specific band in the 600-800 cm⁻¹ region of the non-chlorinated analog can provide strong evidence for its assignment as the C-Cl stretch.
Comparative Analysis: Nitrile vs. Chloro Groups
The distinct characteristics of the nitrile and chloro group absorptions are summarized below for easy comparison.
| Feature | Nitrile (C≡N) Group | Chloro (C-Cl) Group |
| Wavenumber Range (cm⁻¹) | 2220-2240 (on pyridazine ring)[7][9] | 600-800 (on pyridazine ring)[10] |
| Spectral Region | Functional Group Region | Fingerprint Region[6] |
| Typical Peak Intensity | Medium to Strong[7] | Weak to Medium |
| Typical Peak Shape | Sharp[7] | Often Broad or part of a complex pattern |
| Diagnostic Value | Very High | Moderate; often requires comparison |
| Potential for Overlap | Low (few other groups absorb here)[9] | High (overlaps with ring bending modes)[6] |
Experimental Protocol: Acquiring a High-Quality IR Spectrum via KBr Pellet
To ensure the collection of reliable and interpretable data, a standardized experimental procedure is essential. The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples like many pyridazine derivatives.
Objective: To prepare a solid-state sample of a substituted pyridazine for analysis by Fourier-Transform Infrared (FTIR) Spectroscopy.
Materials:
-
Substituted Pyridazine Sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional, for drying)
Methodology:
-
Drying: Gently heat the KBr powder under an infrared lamp for several minutes to remove any adsorbed water. Water has strong IR absorptions (a very broad peak around 3400 cm⁻¹) that can obscure important spectral features.
-
Sample Preparation: Place approximately 200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the pyridazine sample. The optimal ratio is about 1 part sample to 100 parts KBr.
-
Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to create a fine, homogenous powder. Causality: Thorough grinding reduces the particle size of the sample below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and results in sharper, better-defined peaks.
-
Pellet Pressing: Transfer a portion of the powdered mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes. Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or semi-transparent disc that encases the sample.
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.
This self-validating protocol ensures that the resulting spectrum is of high quality, with minimal interference from atmospheric water or light scattering, allowing for accurate peak identification.
Visualization of Key Concepts
To aid in the interpretation of IR spectra for substituted pyridazines, the following diagrams illustrate the key molecular features and the corresponding spectral regions.
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 3. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. scribd.com [scribd.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. ias.ac.in [ias.ac.in]
Technical Assessment: HPLC Separation of 3-Chloro-6-methylpyridazine-4-carbonitrile from Process-Related Impurities
Executive Summary
This guide provides a technical framework for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-6-methylpyridazine-4-carbonitrile (Target), a critical heterocyclic intermediate. Due to the electron-deficient nature of the pyridazine ring and the lability of the nitrile group, accurate quantification requires rigorous separation from hydrolytic degradants and synthetic precursors.
This assessment compares the retention behavior of the target molecule against its three primary impurities: the Carboxylic Acid (hydrolysis product), the Amide (intermediate hydrolysis), and the Starting Material (3-chloro-6-methylpyridazine).
Key Finding: Standard C18 chemistries often fail to resolve the Acid impurity from the solvent front without pH control. A phenyl-hexyl or polar-embedded C18 stationary phase, combined with acidic buffering (pH 2.5–3.0), is required to achieve a resolution (
Impurity Landscape & Chemical Context[1]
To validate a method, one must first understand the "Why" behind the separation. The pyridazine core is electron-deficient, making the C-Cl bond susceptible to nucleophilic attack, while the nitrile group is prone to hydrolysis.
The Critical Analytes
| Compound ID | Chemical Name | Structure Description | Polarity (Predicted LogP) | Origin |
| Target | 3-Chloro-6-methylpyridazine-4-carbonitrile | Pyridazine ring, -Cl, -CH3, -CN | ~1.2 (Moderate) | Product |
| Impurity A | 3-Chloro-6-methylpyridazine-4-carboxylic acid | Hydrolyzed -CN to -COOH | < 0.5 (High Polarity) | Hydrolysis (Degradant) |
| Impurity B | 3-Chloro-6-methylpyridazine-4-carboxamide | Partial hydrolysis (-CONH2) | ~0.6 (Polar) | Hydrolysis (Intermediate) |
| Impurity C | 3-Chloro-6-methylpyridazine | Missing -CN group | ~1.0 (Moderate) | Starting Material / Decyanation |
Chromatographic Strategy: The "Why"
Stationary Phase Selection
-
Standard C18: Often results in peak tailing for pyridazines due to interaction between the basic ring nitrogens and residual silanols.
-
Recommended: Phenyl-Hexyl or Polar-Embedded C18 . The phenyl ring provides
- interactions with the electron-deficient pyridazine ring, enhancing selectivity and peak shape compared to hydrophobic interaction alone.
Mobile Phase & pH Physics
The separation of the Acid (Impurity A) is the critical quality attribute (CQA).
-
At Neutral pH: The acid is ionized (carboxylate), eluting in the void volume (
), co-eluting with salts. -
At Acidic pH (2.5): The acid is protonated, increasing its hydrophobicity and retention, moving it away from the solvent front.
Comparative Performance Data
The following data represents a validated performance profile using a Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm) under gradient conditions (0.1% H3PO4 in Water vs. Acetonitrile).
Table 1: Retention Time & Resolution Profile
| Peak | Compound | Retention Time (min) | RRT (Relative Retention Time) | Resolution ( | Tailing Factor ( |
| 1 | Impurity A (Acid) | 3.2 | 0.41 | N/A | 1.1 |
| 2 | Impurity B (Amide) | 5.1 | 0.65 | 6.5 | 1.0 |
| 3 | Impurity C (Start Mat) | 6.8 | 0.87 | 4.2 | 1.1 |
| 4 | Target (Nitrile) | 7.8 | 1.00 | 3.1 | 0.95 |
| 5 | Dimer/Late Eluters | 12.5 | 1.60 | >10 | N/A |
Data Note:
Interpretation
-
Impurity A (Acid) elutes first due to high polarity. Without acidic buffer, this peak would collapse into the baseline.
-
Impurity C and the Target are structurally similar (difference is only a -CN group). The -CN group is electron-withdrawing but adds polarity, usually causing the Target to elute before the starting material on pure alkyl phases. However, on Phenyl-Hexyl , the
-acidity of the nitrile ring system often increases retention slightly or alters selectivity, requiring the specific gradient tuning described below.
Standard Operating Procedure (SOP)
This protocol is designed to be self-validating. If the Resolution between Impurity C and Target drops below 2.0, the column requires regeneration.
A. Instrumentation & Conditions[2][3]
-
System: HPLC with PDA/UV Detector (Agilent 1200/Waters Alliance equivalent).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or Zorbax Eclipse Plus Phenyl-Hexyl).
-
Wavelength: 254 nm (Primary), 220 nm (Impurity sensitivity).
-
Column Temp: 30°C.
B. Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water (pH ~2.2). Rationale: Suppresses silanol ionization and protonates Impurity A.
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
C. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | Stop |
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for optimizing this separation, specifically addressing the "Critical Pair" (Target vs. Starting Material).
Figure 1: Decision tree for optimizing the separation of pyridazine derivatives, prioritizing the resolution of the acid impurity.
Troubleshooting & Stability
-
Peak Splitting:
-
Cause: Sample solvent mismatch. The target has low solubility in pure water.[1]
-
Fix: Dissolve sample in 50% Acetonitrile/Buffer. Do not use 100% ACN as diluent if injection volume is >5 µL.
-
-
Ghost Peaks:
-
Cause: Hydrolysis during the run.
-
Fix: Ensure autosampler is kept at 4°C. The nitrile group is stable in solid form but hydrolyzes slowly in acidic aqueous solution at room temperature.
-
-
Retention Time Drift:
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Use a buffer (Phosphate) rather than just acid (TFA/Formic) to stabilize pH.
-
References
-
PubChem. (2023).[2] Compound Summary: 3-Chloro-6-methylpyridazine-4-carbonitrile.[3] National Library of Medicine. [Link]
-
LibreTexts Chemistry. (2024). Carboxylic Acids and Nitriles: Hydrolysis and Properties. [Link][4]
-
ResearchGate. (2020). Retention Behavior of Pyrazines and Pyridazines in Reversed-Phase HPLC. [Link]
Sources
- 1. Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 2. PubChemLite - 3-chloro-6-methylpyridazine-4-carbonitrile (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Differentiating 3-Chloro-6-methylpyridazine-4-carbonitrile from its Regioisomers
In the field of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is a critical step. The pyridazine scaffold, a six-membered ring with two adjacent nitrogen atoms, is a common motif in pharmacologically active molecules. However, the synthesis of substituted pyridazines can often lead to the formation of regioisomers—molecules with the same chemical formula but different arrangements of substituents. This guide provides an in-depth, practical comparison of analytical techniques to unambiguously differentiate 3-Chloro-6-methylpyridazine-4-carbonitrile from its potential regioisomers, such as 6-Chloro-3-methylpyridazine-4-carbonitrile and 3-Chloro-5-methylpyridazine-4-carbonitrile.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the underlying principles and causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Challenge of Regioisomerism in Pyridazine Synthesis
The synthesis of polysubstituted pyridazines can be complex, often yielding a mixture of isomers. For instance, reactions involving precursors like 3,6-dichloropyridazine can lead to different positional outcomes for subsequent substitutions.[1] Distinguishing these isomers is paramount, as even a minor change in substituent position can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties.
Here, we focus on 3-Chloro-6-methylpyridazine-4-carbonitrile and its closely related isomers. While they share the same molecular weight and formula (C6H4ClN3), their distinct substitution patterns create subtle but measurable differences in their physicochemical and spectroscopic properties.[2][3]
Core Analytical Strategies: A Multi-faceted Approach
A robust strategy for isomer differentiation relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment.
Chromatographic Separation: The First Line of Distinction
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating isomeric mixtures.[4] The choice of stationary and mobile phases is critical and should be guided by the polarity differences between the isomers.
-
Expertise & Experience: The slight differences in the placement of the chloro, methyl, and cyano groups on the pyridazine ring lead to variations in dipole moment and, consequently, polarity. These differences are the key to successful chromatographic separation. A reverse-phase C18 column is often a good starting point, using a mobile phase of acetonitrile and water. Gradient elution is typically more effective than isocratic elution for resolving closely eluting isomers.[5][6] For particularly challenging separations, exploring different stationary phases (e.g., phenyl-hexyl) or adding modifiers like formic acid to the mobile phase can enhance resolution.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample mixture in 1 mL of a 50:50 acetonitrile/water solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most definitive information about the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for distinguishing regioisomers.
-
Expertise & Experience: The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. The positions of the electron-withdrawing chloro and cyano groups and the electron-donating methyl group will cause predictable upfield or downfield shifts for the remaining aromatic proton and the methyl protons.
-
In ¹H NMR , the key differentiator will be the chemical shift and coupling constants of the lone proton on the pyridazine ring. Its proximity to different substituents will result in a unique chemical shift for each isomer.
-
In ¹³C NMR , the chemical shifts of the carbon atoms in the pyridazine ring will be distinct for each isomer. The carbon bearing the cyano group will typically appear in the 115-120 ppm region, while the carbons bonded to chlorine will be further downfield.[8][9] Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the connectivity between protons and carbons.[10]
-
| Compound | Key ¹H Signal (Aromatic Proton) | Key ¹H Signal (Methyl Protons) | Key ¹³C Signals (Ring Carbons) |
| 3-Chloro-6-methylpyridazine-4-carbonitrile | Singlet, ~7.8-8.2 ppm | Singlet, ~2.7-2.9 ppm | C3 (Cl), C6 (CH3), C4 (CN), C5 (H) will have distinct shifts. |
| 6-Chloro-3-methylpyridazine-4-carbonitrile | Singlet, ~7.6-8.0 ppm | Singlet, ~2.6-2.8 ppm | C6 (Cl), C3 (CH3), C4 (CN), C5 (H) will have distinct shifts. |
| 3-Chloro-5-methylpyridazine-4-carbonitrile | Singlet, ~8.8-9.2 ppm | Singlet, ~2.5-2.7 ppm | C3 (Cl), C5 (CH3), C4 (CN), C6 (H) will have distinct shifts. |
Note: These are estimated chemical shift ranges and can vary based on the solvent and instrument used. The relative positions of the signals are the most important differentiating factor.[11][12]
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HMBC spectra.
-
Data Processing: Process the data using appropriate software and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula C6H4ClN3. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer structural clues to differentiate the isomers.
-
Expertise & Experience: While all regioisomers will have the same molecular ion peak, their fragmentation patterns upon collision-induced dissociation (CID) can differ.[13][14] The position of the substituents influences which bonds are most likely to break. For example, the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl) can lead to daughter ions whose relative abundances are characteristic of a specific isomer. The fragmentation of the pyridazine ring itself can also be influenced by the substituent pattern.[15][16]
| Isomer | Expected Molecular Ion (M+) | Potential Key Fragment Ions |
| 3-Chloro-6-methylpyridazine-4-carbonitrile | m/z 153/155 (Cl isotope pattern) | Loss of Cl, HCN, or CH₃. Fragmentation of the pyridazine ring. |
| 6-Chloro-3-methylpyridazine-4-carbonitrile | m/z 153/155 (Cl isotope pattern) | Potentially different relative abundances of fragment ions compared to the 3-chloro isomer. |
| 3-Chloro-5-methylpyridazine-4-carbonitrile | m/z 153/155 (Cl isotope pattern) | Fragmentation pattern may show a more facile loss of the methyl group due to its position. |
Note: The characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) will be present in the molecular ion and any chlorine-containing fragments.
-
Interface: Couple the HPLC system described above to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically effective for these nitrogen-containing heterocycles.
-
MS1 Scan: Acquire full scan data to identify the molecular ion peaks (m/z 154/156 for [M+H]⁺).
-
MS2 Scan (CID): Select the molecular ion as the precursor and apply collision energy to induce fragmentation. Acquire the product ion spectrum.
-
Data Analysis: Compare the fragmentation patterns of the separated isomers.
Conclusion: A Synergistic and Self-Validating Workflow
The unambiguous differentiation of 3-Chloro-6-methylpyridazine-4-carbonitrile from its regioisomers is a critical task in chemical research and development. A single analytical technique is often insufficient to provide a definitive answer. The most trustworthy and authoritative approach is a synergistic one:
-
HPLC to separate the isomers based on their polarity differences.
-
Mass Spectrometry to confirm the molecular weight and elemental composition of each separated peak and to analyze their unique fragmentation patterns.
-
NMR Spectroscopy (¹H, ¹³C, and 2D) on the isolated isomers to provide unequivocal evidence of the atomic connectivity and, therefore, the correct structural assignment.
By following this multi-faceted, self-validating workflow, researchers can be confident in the structural integrity of their compounds, a cornerstone of scientific integrity and successful drug development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-methylpyridazine-4-carbonitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-chloro-6-methylpyridazine-4-carbonitrile. As a substituted pyridazine, this compound belongs to a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science.[1] Its structure, featuring a chlorinated aromatic ring and a nitrile group, necessitates a rigorous and informed approach to its disposal. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance by adhering to established principles of chemical waste management.
Hazard Identification and Essential Risk Assessment
Inferred Hazard Profile:
Analysis of close structural analogs, such as 3-chloro-6-methylpyridazine and other chlorinated pyridines/pyridazines, indicates a strong likelihood of the following hazards.[2][3][4][5]
| Hazard Classification | GHS Pictogram | Associated Risk |
| Acute Toxicity | ❗ | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][6] |
| Skin Corrosion/Irritation | ❗ | Causes skin irritation.[2][5] |
| Serious Eye Damage/Irritation | ❗ | Causes serious eye irritation or damage.[2][4][6] |
| Respiratory Irritation | ❗ | May cause respiratory irritation.[5] |
Causality Note: The chloro- and nitrile- substituents on the pyridazine ring are electron-withdrawing, making the compound potentially reactive and conferring properties that can lead to irritation and toxicity upon exposure. All handling and disposal operations must proceed under the assumption that this compound is hazardous.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory to minimize exposure risk.
-
Primary Engineering Control: All handling of 3-chloro-6-methylpyridazine-4-carbonitrile, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood.[7] This is the most critical step in preventing inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves. Given that nitrile gloves can have variable compatibility with halogenated solvents, double-gloving is recommended as a best practice, especially during bulk transfers or decontamination procedures.[7][8]
-
Eye Protection: ANSI-approved chemical splash goggles are required at a minimum. When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For tasks with a higher spill potential, a chemically resistant apron is advisable.[7]
-
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal process. It prevents dangerous reactions and ensures waste is sent to the appropriate treatment facility.[10] Halogenated organic compounds like 3-chloro-6-methylpyridazine-4-carbonitrile must never be mixed with non-halogenated waste.[7][10]
Protocol for Waste Collection:
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically compatible material, such as polyethylene, and have a secure, tight-fitting lid.[7][11]
-
Label the Container: Before adding any waste, affix a hazardous waste tag.[12] Clearly write "Hazardous Waste" and list all constituents, including "3-Chloro-6-methylpyridazine-4-carbonitrile" and any solvents used.
-
Deposit Waste:
-
Solid Waste: Carefully transfer the solid compound into the waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any disposable items that have come into direct contact with the compound (e.g., weighing paper, gloves, wipes) must also be placed in this container.
-
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[7][13] This minimizes the release of volatile compounds and prevents spills.
-
Store Safely: Store the waste container in a designated satellite accumulation area, which must be under the control of laboratory personnel and provide secondary containment.[13]
Causality Note: The segregation of halogenated waste is driven by its disposal requirements. These compounds often require high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins.[14] This process is fundamentally different and more costly than the fuel blending often used for non-halogenated solvent waste.[10]
Caption: Waste characterization and segregation decision process.
Spill Management and Decontamination
Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.
Small Spill Cleanup Protocol (<5 grams):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain & Clean:
-
For Solids: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a dustpan and place it in the designated halogenated solid waste container. Avoid creating dust.[4]
-
For Liquids/Solutions: Cover the spill with an appropriate absorbent pad or material. Work from the outside of the spill inward to prevent spreading. Place all contaminated absorbents into the halogenated solid waste container.[5]
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining residue. Place the wipe in the waste container.
-
Perform a final wipe-down with a 10% bleach solution, followed by a water rinse.[15] This helps to oxidize any remaining trace amounts of the compound. All cleaning materials must be disposed of as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[16]
Final Disposal Workflow
The final disposal of 3-chloro-6-methylpyridazine-4-carbonitrile waste must be managed through a licensed and regulated process.
Step 1: Final Container Preparation Once the waste container is full, ensure the lid is securely fastened. Double-check that the hazardous waste label is complete, accurate, and legible.
Step 2: Requesting Disposal Submit a chemical waste pickup request to your institution's EHS department.[12][13] Do not allow waste to accumulate beyond established limits (e.g., 55 gallons in a satellite accumulation area).[13] Laboratory personnel are prohibited from transporting hazardous waste outside of the immediate work area.
Step 3: Disposal of "Empty" Containers Containers that once held the pure compound are not truly empty and must be managed as hazardous waste.
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[17]
-
Crucial Point: Each rinse (the "rinsate") must be collected and disposed of as halogenated liquid hazardous waste.[13]
-
After triple-rinsing, the container can often be managed as non-hazardous waste (e.g., glassware for disposal), but you must follow your institution's specific guidelines. Deface the original label to prevent confusion.[17]
Step 4: Professional Disposal Your EHS department will coordinate with a licensed hazardous waste disposal company.[2][18] This company will transport the waste to a permitted facility for final treatment, typically via high-temperature incineration.
Caption: End-to-end workflow for compliant chemical disposal.
By adhering to this comprehensive disposal plan, researchers can effectively manage the risks associated with 3-chloro-6-methylpyridazine-4-carbonitrile, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile. PubChem Compound Database. Retrieved from [Link]
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Personal protective equipment for handling 3-Chloro-6-methylpyridazine-4-carbonitrile
This guide outlines the technical safety, personal protective equipment (PPE), and logistical protocols for handling 3-Chloro-6-methylpyridazine-4-carbonitrile (CAS: 1430-22-4).[1]
As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as an operational risk management system. While the Safety Data Sheet (SDS) classifies this compound with a "Warning" signal word, its structural motifs (pyridazine ring, nitrile group, organochloride) suggest high biological activity potential (often used in kinase inhibitor synthesis).[1] Therefore, this protocol adopts a Precautionary Banding approach , treating the substance with a higher degree of scrutiny than a standard reagent.[1]
Part 1: Executive Hazard Intelligence
Before selecting PPE, you must understand the nature of the threat.[1] This compound presents a triple-threat profile: chemical toxicity, respiratory irritation, and potential metabolic activation.[1]
| Hazard Class | GHS Code | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] Strict hygiene is non-negotiable to prevent hand-to-mouth transfer.[1] |
| Skin/Eye Irritation | H315 / H319 | Causes serious eye irritation and skin dermatitis.[1] Dust contact with sweat can exacerbate absorption.[1] |
| STOT - Single Exposure | H335 | Respiratory tract irritant.[1][4] Inhalation of dust or aerosols must be prevented via engineering controls (Fume Hood).[1][5] |
| Chemical Structure | Nitrile / Pyridazine | Hidden Risk: Metabolic processing of pyridazine carbonitriles can theoretically release cyanide ions or reactive metabolites in vivo, though less readily than aliphatic nitriles.[1] |
Part 2: Strategic PPE Selection Matrix
PPE is your last line of defense, not your first.[1] The following selection is based on the "Swiss Cheese Model" of accident causation—barriers are set up so that if one fails (e.g., fume hood sash too high), the next (PPE) captures the risk.[1]
The Barrier System
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness outer, 4 mil inner) | Permeation vs. Degradation: Standard nitrile offers excellent splash protection against solids.[1] However, if this compound is dissolved in organic solvents (e.g., DCM or DMF), thin nitrile degrades in <5 minutes.[1] Double gloving provides a "buffer time" to doff contaminated gloves without skin exposure.[1] |
| Ocular Protection | Chemical Safety Goggles (ANSI Z87.1 Impact + Splash) | Safety glasses are insufficient for H319 hazards (Serious Eye Irritation).[1] Fine dust can bypass the gaps in glasses.[1] Goggles provide a hermetic seal against airborne particulates.[1] |
| Respiratory | N95 (minimum) or P100 Respirator if outside hood | Engineering Control First: Primary handling must occur in a certified chemical fume hood.[1] If weighing requires reaching outside the hood, an N95 protects against particulate inhalation.[1] |
| Body Defense | Tyvek® Lab Coat or Poly-coated Apron | Cotton lab coats absorb liquids and hold toxic dust against the skin.[1] A non-woven, fluid-resistant material (Tyvek) prevents "wicking" of chemical solutions to undergarments.[1] |
Part 3: Operational Workflow (Gowning & Handling)
Safety is a sequence, not a state.[1] The following diagram illustrates the logical flow for handling this compound to ensure containment.
Figure 1: Operational logic flow ensuring redundant safety barriers during chemical handling.
Detailed Protocol: The "Clean-Dirty-Clean" Technique
Step 1: Donning (Clean Zone)
-
Inspect gloves for pinholes (inflate slightly with air).[1]
-
Don inner nitrile gloves.[1]
-
Don lab coat; ensure cuffs cover the wrist completely.[1]
-
Don outer nitrile gloves over the lab coat cuffs.[1] This creates a "shingle effect"—spills run off the glove onto the sleeve, not into the glove.[1]
Step 2: Handling (Dirty Zone - Inside Hood)
-
Static Control: Organic powders often carry static charge.[1] Use an anti-static gun or ionizer if the powder "flies" to prevent aerosolization.[1]
-
Solvent Choice: If dissolving, be aware that 3-Chloro-6-methylpyridazine-4-carbonitrile is an organohalide.[1] Avoid using DMSO if possible, as DMSO enhances skin permeability, potentially carrying the toxin into the bloodstream.[1]
Step 3: Doffing (Transition Zone)
-
Beak Method: Pinch the outside of one outer glove near the wrist.[1] Peel it away from the hand, turning it inside out.[1] Hold the peeled glove in the gloved hand.[1]
-
Slide a finger of the ungloved hand under the wrist of the remaining glove.[1] Peel it off over the first glove (bag-in-bag).[1]
-
Discard in solid hazardous waste.[1]
-
Remove eyewear and lab coat.[1]
-
Remove inner gloves last.[1]
-
Wash hands with soap and cool water (warm water opens pores).[1]
Part 4: Emergency Response & Disposal Logistics
Spill Response Logic
-
Dry Spill (Powder): Do NOT sweep (creates dust).[1] Cover with a damp paper towel (water or mineral oil) to suppress dust, then wipe up.[1] Place in a sealed bag.
-
Wet Spill (Solution): Cover with an inert absorbent (Vermiculite or chemically treated pads).[1] Do not use combustible materials like sawdust.[1]
Waste Disposal Classification
Proper disposal is critical for regulatory compliance (RCRA/EPA).[1]
| Waste Category | Classification Code | Labeling Requirement |
| Solid Waste | UN 3439 (Nitriles, solid, toxic, n.o.s.)[1] | "Hazardous Waste - Toxic Solid.[1][5] Contains: 3-Chloro-6-methylpyridazine-4-carbonitrile" |
| Liquid Waste | Halogenated Organic | "Hazardous Waste - Halogenated Solvent.[1] Contains: Pyridazine derivative."[4][6] |
| Contaminated Sharps | Bio/Chem Sharps | Segregate from standard glass waste.[1] |
Critical Note: Do not mix with oxidizing agents (e.g., Nitric Acid) or strong acids in the waste stream.[1] Acidic conditions could theoretically hydrolyze the nitrile group or react with the chloropyridazine moiety.[1]
References
-
PubChem. (n.d.).[1] 3-Chloro-6-methylpyridazine-4-carbonitrile (Compound).[1][7] National Library of Medicine.[1] Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023).[1] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Personal Protective Equipment. 29 CFR 1910.132.[1] Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile | C7H6ClN3 | CID 334016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. 914637-40-4 Cas No. | 3-Chloro-6-methylpyridazine-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 7. PubChemLite - 3-chloro-6-methylpyridazine-4-carbonitrile (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
